![molecular formula C18H17NO6 B460837 Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 194282-60-5](/img/structure/B460837.png)
Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Overview
Description
Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are very important heterocyclic compounds with a wide range of interesting biological activities . Their huge potential in drug discovery has inspired a wide array of synthetic work .
Synthesis Analysis
The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .Chemical Reactions Analysis
The synthesis of these compounds often involves multicomponent reactions (MCRs), which are extremely convergent, producing a remarkably high increase of molecular complexity in just one step .Scientific Research Applications
Synthesis and Structural Analysis
- Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is synthesized using eco-friendly catalysts, demonstrating its potential in green chemistry. The crystal structure of similar compounds is analyzed to understand the molecular conformation, which aids in the exploration of its applications (Kumar et al., 2018).
Antibacterial Properties
- This compound has been studied for its antibacterial properties. Synthesis of derivatives of this compound shows significant antibacterial activity, highlighting its potential in medical and pharmaceutical research (Mir & Mulwad, 2009).
Synthesis of Heterocyclic Systems
- It plays a role in the synthesis of various heterocyclic systems. These systems have diverse applications in chemical and pharmaceutical industries, indicating the compound's versatility in synthetic chemistry (Malzogu et al., 2000).
Organocatalysis
- The compound is used in organocatalysis, demonstrating efficiency in synthesizing biologically relevant heterocycles. This indicates its potential in facilitating various chemical reactions, particularly in organic synthesis (Abo Elsoud et al., 2019).
Corrosion Inhibition
- Pyran derivatives, including this compound, have been explored as corrosion inhibitors. This application is significant in the field of industrial chemistry, particularly for protecting metals against corrosion (Saranya et al., 2020).
Multicomponent Reactions
- It is involved in multicomponent reactions (MCRs), particularly in the synthesis of trifluoromethylated pyrano[4,3-b]pyrans. Such reactions are crucial in developing complex molecules efficiently (Wang et al., 2012).
Green Synthesis and Biological Activities
- This compound is synthesized using green chemistry principles, emphasizing environmental friendliness in chemical processes. Its derivatives have been evaluated for antibacterial and antioxidant properties, underscoring its relevance in biological and environmental research (Memar et al., 2020).
Fluorescence Properties
- Some derivatives of this compound exhibit fluorescence properties, suggesting its potential use in material science, particularly in the development of fluorescent materials (Shi et al., 2016).
Biocidal Properties
- Research on its derivatives indicates biocidal properties against bacteria and fungi, which is significant for developing new antimicrobial agents (Youssef et al., 2011).
Catalytic Applications
- This compound is used in catalytic applications, particularly in the synthesis of pyrano[3,2-b]pyrans. The use of catalysts in these reactions highlights the compound's role in facilitating chemical transformations (Sarrafi et al., 2015).
Future Directions
properties
IUPAC Name |
ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4H-pyrano[3,2-b]pyran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-2-23-18(22)14-13(10-6-4-3-5-7-10)16-15(25-17(14)19)12(21)8-11(9-20)24-16/h3-8,13,20H,2,9,19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUITTLUNZPGIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)OC(=CC2=O)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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